N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide
Description
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-[5-[(4-chlorophenyl)methyl]-1,3-thiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N2O2S/c19-13-3-1-12(2-4-13)9-16-10-21-18(25-16)22-17(23)11-24-15-7-5-14(20)6-8-15/h1-8,10H,9,11H2,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGFYHFSZTJMOHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC2=CN=C(S2)NC(=O)COC3=CC=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide typically involves multiple steps, starting with the formation of the thiazole ring. One common synthetic route includes the reaction of 4-chlorobenzylamine with chloroacetic acid to form the intermediate thiazole derivative. This intermediate is then further reacted with 4-chlorophenol to introduce the chlorophenoxy group.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure precise control over reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions: N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide has been studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: The compound has shown promise in medicinal chemistry, where it is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development.
Industry: In the industrial sector, this compound is used in the production of various chemical products, including agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism by which N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Modifications in Core Heterocycles and Substituents
Thiazole vs. Thiadiazole Derivatives
- N-(5-((4-Chlorobenzyl)thio)-1,3,4-thiadiazol-2-yl)-2-(2-isopropyl-5-methylphenoxy)acetamide (5j): Replaces the thiazole ring with a 1,3,4-thiadiazole core. Substitutes the 4-chlorophenoxy group with a 2-isopropyl-5-methylphenoxy moiety. Exhibits a higher melting point (138–140°C) compared to typical thiazole analogs, suggesting enhanced crystallinity . Yield: 82% (synthetic efficiency comparable to thiazole derivatives) .
Bromine vs. Chlorine Substituents
- N-[5-(4-Bromobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide: Structural analog with a bromine atom replacing chlorine on the benzyl group. Molecular weight increases to 437.74 g/mol (vs. 393.29 g/mol for the chlorinated compound).
Oxadiazole-Based Analogs
- N-Substituted 5-[(4-Chlorophenoxy)methyl]-1,3,4-oxadiazole-2yl-2-sulfanyl acetamides (7a–p): Replace the thiazole core with a 1,3,4-oxadiazole ring. Compound 7o (N-(3,4-dimethylphenyl) derivative) demonstrates exceptional antibacterial activity against Salmonella typhi and Staphylococcus aureus, surpassing ciprofloxacin in efficacy . Cytotoxicity data indicate lower toxicity compared to thiazole derivatives, suggesting improved therapeutic indices .
Antibacterial Activity
- Thiazole Derivatives: Limited direct data on the target compound, but structurally related N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-2-(1H-1,2,4-triazol-5-ylsulfanyl)acetamide (CAS: 919429-99-5) shows moderate activity against gram-positive bacteria due to sulfanyl and triazole groups enhancing membrane penetration .
- Oxadiazole Derivatives : Compound 7o (oxadiazole core) exhibits IC₅₀ values of 12.5 µg/mL against S. aureus, outperforming many thiazole-based analogs .
Antitumor Potential
- 2-{2-[3-(Benzothiazol-2-ylamino)-4-oxo-2-thioxothiazolidin-5-ylidenemethyl]-4-chlorophenoxy}-N-(4-methoxyphenyl)acetamide: A thiazolidinone-thiazole hybrid with significant antitumor activity (IC₅₀ = 3.8 µM against breast cancer cell lines) . The 4-chlorophenoxy group likely contributes to DNA intercalation or topoisomerase inhibition .
Enzyme Inhibition
- N-[5-(4-Chlorobenzyl)-1,3-thiazol-2-yl]-2-(2,5-dioxopyrrolidin-1-yl)acetamide :
- Modified with a pyrrolidin-1-yl group, this analog inhibits α-chymotrypsin (IC₅₀ = 18 µM), highlighting the role of electron-withdrawing substituents in enzyme binding .
Biological Activity
N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.
Chemical Structure and Properties
The compound features a thiazole ring, a chlorobenzyl group, and a chlorophenoxy acetamide moiety. Its chemical structure can be represented as follows:
This structure is crucial for its interaction with biological targets, influencing its pharmacological properties.
The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. The proposed mechanisms include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation and survival.
- Receptor Modulation : It can interact with cell surface receptors, altering signaling pathways that regulate cell growth and apoptosis.
- Oxidative Stress Induction : By generating reactive oxygen species (ROS), it may induce cell death in cancerous cells.
Anticancer Properties
Research indicates that thiazole derivatives exhibit significant anticancer activity. A study highlighted that similar compounds with thiazole backbones demonstrated IC50 values in the low micromolar range against various cancer cell lines, suggesting potential efficacy for this compound as an anticancer agent .
Table 1: Anticancer Activity Comparison
| Compound | Cell Line Tested | IC50 (µM) | Reference |
|---|---|---|---|
| Compound A | HeLa | 1.61 ± 1.92 | |
| Compound B | A-431 | 1.98 ± 1.22 | |
| This compound | MCF-7 | TBD |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Thiazole derivatives are known to exhibit antibacterial activity against various pathogens. Preliminary studies suggest that this compound could be effective against Gram-positive and Gram-negative bacteria .
Table 2: Antimicrobial Activity Overview
Case Studies
Several case studies have been conducted to explore the efficacy of thiazole-based compounds in clinical settings:
- Study on Cancer Cell Lines : A recent study tested various thiazole derivatives against breast cancer cell lines (MCF-7). Results indicated that compounds with similar structures to this compound showed promising results in inhibiting cell proliferation through apoptosis induction .
- Antimicrobial Efficacy : Another study evaluated the antibacterial properties of thiazole derivatives, revealing that modifications in the chlorobenzyl group significantly enhanced activity against resistant strains of bacteria .
Q & A
Basic: What synthetic methodologies are commonly employed to prepare N-[5-(4-chlorobenzyl)-1,3-thiazol-2-yl]-2-(4-chlorophenoxy)acetamide?
Answer:
A standard synthesis involves coupling 2-amino-5-(4-chlorobenzyl)-1,3-thiazole with 2-(4-chlorophenoxy)acetyl chloride in the presence of a base like triethylamine. The reaction is typically conducted in anhydrous dioxane at 20–25°C. After completion, the product is isolated via dilution with water, filtration, and recrystallization from ethanol-DMF mixtures. Key purification steps include washing with aqueous NaHCO₃ to remove unreacted acid chloride derivatives .
Basic: How is the structural integrity of this compound validated post-synthesis?
Answer:
Structural validation employs spectroscopic techniques:
- NMR (¹H/¹³C) to confirm substituent positions (e.g., aromatic protons, thiazole ring carbons).
- IR spectroscopy to identify amide C=O stretching (~1650–1700 cm⁻¹) and C-Cl bonds (~750 cm⁻¹).
- Mass spectrometry (ESI-MS) to verify molecular weight and fragmentation patterns.
- X-ray crystallography (if crystalline) resolves bond angles and intermolecular interactions (e.g., hydrogen bonding between amide N-H and thiazole N) .
Advanced: What strategies can mitigate low yields during the coupling of 2-amino-thiazole derivatives with chloroacetamide intermediates?
Answer:
Common issues and solutions:
- Impurity formation : Use anhydrous solvents (e.g., dioxane) and inert atmospheres to suppress hydrolysis of chloroacetyl chloride.
- Low reactivity : Optimize stoichiometry (1:1.2 molar ratio of amine to acyl chloride) and add bases (triethylamine) to scavenge HCl.
- Recrystallization challenges : Employ mixed solvents (ethanol-DMF 3:1) to enhance solubility gradients. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .
Advanced: How can researchers resolve contradictions in reported biological activities (e.g., anticancer vs. antimicrobial efficacy)?
Answer:
Discrepancies often arise from:
- Assay variability : Standardize cell lines (e.g., MCF-7 for breast cancer) and microbial strains (e.g., S. aureus ATCC 25923).
- Dose-response differences : Conduct IC₅₀/EC₅₀ comparisons across studies using identical concentrations (e.g., 1–100 μM).
- Structural analogs : Compare substituent effects; for example, replacing 4-chlorophenoxy with 4-methoxyphenoxy may alter membrane permeability .
Advanced: What computational tools are suitable for predicting the pharmacokinetic properties of this compound?
Answer:
- Lipophilicity (logP) : Use Molinspiration or ACD/LogP to estimate membrane permeability.
- ADMET profiling : Tools like SwissADME predict absorption (e.g., bioavailability radar) and toxicity (e.g., Ames test alerts).
- Docking studies : AutoDock Vina models interactions with targets like EGFR or bacterial dihydrofolate reductase, guided by crystallographic data from related thiazole derivatives .
Advanced: How do steric and electronic effects of substituents influence the compound’s reactivity in nucleophilic substitution reactions?
Answer:
- Steric hindrance : Bulky 4-chlorobenzyl groups at the thiazole 5-position reduce accessibility for nucleophilic attack.
- Electronic effects : Electron-withdrawing Cl groups on the phenoxy ring increase electrophilicity of the acetamide carbonyl, enhancing reactivity with amines or hydrazines.
- Kinetic studies : Use DFT calculations (Gaussian 09) to model transition states and activation energies .
Basic: What in vitro assays are recommended for preliminary evaluation of anticancer activity?
Answer:
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, A549) with IC₅₀ determination.
- Apoptosis : Flow cytometry with Annexin V/PI staining.
- Cell cycle arrest : DNA content analysis via propidium iodide staining and FACS. Include positive controls (e.g., doxorubicin) and vehicle controls (DMSO) .
Advanced: What analytical challenges arise in quantifying trace impurities during HPLC analysis?
Answer:
- Co-elution : Use high-resolution columns (C18, 2.6 μm particle size) and gradient elution (acetonitrile/water + 0.1% TFA).
- Detection limits : Optimize UV wavelength (e.g., 254 nm for aromatic rings) or switch to LC-MS for low-abundance species.
- Validation : Follow ICH guidelines for linearity (R² > 0.99), precision (%RSD < 2%), and LOQ (<0.1%) .
Advanced: How can crystallographic data inform the design of derivatives with improved solubility?
Answer:
- Hydrogen-bonding motifs : Introduce polar groups (e.g., -OH, -NH₂) at non-critical positions to enhance aqueous solubility without disrupting target binding.
- Crystal packing analysis : Modify substituents (e.g., replace 4-chlorophenyl with pyridyl) to disrupt π-π stacking and reduce lattice energy .
Basic: What safety precautions are critical when handling this compound in the laboratory?
Answer:
- PPE : Wear nitrile gloves, lab coats, and goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of chloroacetyl chloride fumes.
- Waste disposal : Neutralize acidic byproducts with NaHCO₃ before aqueous waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
